Ethyl 6-chloro-6-oxohexanoate
Description
Synthesis Analysis
The synthesis of ethyl 6-chloro-6-oxohexanoate and related compounds has been explored through various chemical reactions. For instance, regioselective chlorination techniques have been developed for the synthesis of key intermediates in biotin (vitamin H) synthesis, employing reactions with sulfuryl chloride in methylene chloride (Zav'yalov et al., 2006). Another study presents the synthesis of alkyl 6-chloro-3-oxohexanoates via reduction with baker's yeast, highlighting the influence of the ester alkoxy substituent on the enantioselectivity of the reductions (Gopalan & Jacobs, 1990).
Molecular Structure Analysis
Investigations into the molecular structure of ethyl 6-chloro-6-oxohexanoate and related molecules employ techniques like X-ray analysis to confirm product structures. A study by Kurbanova et al. (2019) synthesized ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, with the product structure confirmed via X-ray analysis, demonstrating the compound's complex molecular architecture (Kurbanova et al., 2019).
Chemical Reactions and Properties
Ethyl 6-chloro-6-oxohexanoate undergoes various chemical reactions, illustrating its versatility as a chemical intermediate. For example, its reaction with diethyl malonate in the presence of sodium hydride produces diethyl 5-ethoxycarbonyl-3-oxohexanedioate, demonstrating the compound's reactivity in condensation reactions (Kato et al., 1978).
Scientific Research Applications
Analytical Method Development
A gas chromatography method was employed to determine the purity of a related compound, ethyl 7-chloro-2-oxohepanoate, by area normalization. Additionally, the main trace impurity, a by-product in this compound, was identified as 6-chloro caproaldehyde. This highlights the application of chromatographic techniques in analyzing and purifying chemicals related to Ethyl 6-chloro-6-oxohexanoate (Ding Li, 2007).
Synthesis of Vital Compounds
Ethyl 6-chloro-6-oxohexanoate and its derivatives have been employed in the synthesis of important compounds. For instance, regioselective chlorination of a similar compound was performed to develop a new synthesis route for biotin, a vital nutrient (S. I. Zav’yalov et al., 2006). Another research highlighted the synthesis and characterization of phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups, demonstrating the compound's role in developing materials with photophysical and photochemical properties (Halid Kuruca et al., 2018).
Pesticide Synthesis
A novel pesticide, Chromafenozide, was synthesized using a compound similar to Ethyl 6-chloro-6-oxohexanoate. This highlights its potential application in developing agricultural chemicals (Yao Shan, 2011).
properties
IUPAC Name |
ethyl 6-chloro-6-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c1-2-12-8(11)6-4-3-5-7(9)10/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOZBFFLKPBVIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147916 | |
Record name | Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-6-oxohexanoate | |
CAS RN |
1071-71-2 | |
Record name | Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1071-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-chloro-6-oxohexanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoic acid, 6-chloro-6-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70147916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-chloro-6-oxohexanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 6-CHLORO-6-OXOHEXANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7RYK2R5AD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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